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Compound of Interest

Compound Name: Urotensin II (114-124), human TFA

Cat. No.: B15605310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GPR14 receptor and its

agonist, the Urotensin II (U-II) fragment. Urotensin II, a potent vasoactive peptide, exerts its

effects through the G protein-coupled receptor GPR14.[1] The core biological activity of U-II

resides in its C-terminal cyclic hexapeptide region.[2] Consequently, fragments of U-II,

particularly the minimal active sequence U-II(4-11), have become critical tools for studying the

physiological roles of the U-II/GPR14 system and for the development of novel therapeutic

agents.[2] This document details the quantitative pharmacology of key U-II fragments, provides

in-depth experimental protocols for their characterization, and visualizes the associated

signaling pathways and experimental workflows.

Quantitative Data on Urotensin II and its Fragments
The binding affinity and functional potency of Urotensin II and its fragments for the GPR14

receptor have been characterized through various in vitro assays. The following tables

summarize key quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity of Urotensin II and Analogs at the Human GPR14 Receptor
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[¹²⁵I]Uroten

sin-II
- 0.794 [3]

U-II(4-11)
Displacem

ent
- - 9.6 - [4]

P5U
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II(4-11))
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ent
-

Iodinated

hU-II
9.7 - [2]

Table 2: Functional Potency of Urotensin II and Fragments

Compound Assay Type Cell Line pEC50 EC50 (nM) Reference

Human

Urotensin II

Calcium

Mobilization
HEK-293 - 0.6 ± 0.002 [5]

U-II(4-11)
Calcium

Mobilization
HEK-293 - 1.2 ± 0.003 [5]

Human

Urotensin II

Rat Aorta

Contraction
- - 3.20 [3]

Succinoyl-U-

II(4-11)

Biological

Activity
- - 0.12 ± 0.03 [2]

Goby U-II
Functional

Assay
- - 0.17 ± 0.05 [2]

[2-Nal]-Goby

U-II

Functional

Assay
- - 0.34 ± 0.1 [2]

Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of GPR14 agonists. The

following sections provide step-by-step protocols for key experiments.
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Radioligand Binding Assay (Displacement Assay)
This protocol is designed to determine the binding affinity (Ki) of unlabeled Urotensin II

fragments by measuring their ability to displace a radiolabeled ligand from the GPR14 receptor.

Materials:

HEK293 cells stably expressing human GPR14

Cell culture medium (e.g., DMEM with 10% FBS)

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

Radioligand (e.g., [¹²⁵I]-Urotensin II)

Unlabeled Urotensin II fragment (test compound)

Non-specific binding control (e.g., high concentration of unlabeled U-II)

96-well filter plates (e.g., GF/C)

Scintillation cocktail

Scintillation counter

Procedure:

Membrane Preparation:

1. Culture HEK293-GPR14 cells to ~80-90% confluency.

2. Harvest cells and wash with ice-cold PBS.

3. Homogenize cells in membrane preparation buffer using a Dounce homogenizer.

4. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular

debris.
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5. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

6. Resuspend the membrane pellet in assay buffer and determine the protein concentration

(e.g., using a BCA assay).

Binding Assay:

1. In a 96-well plate, add the following to each well:

50 µL of assay buffer (for total binding) or non-specific binding control (10 µM unlabeled

U-II).

50 µL of various concentrations of the unlabeled U-II fragment.

50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

100 µL of the membrane preparation (containing 10-20 µg of protein).

2. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Filtration and Counting:

1. Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum

manifold.

2. Wash the filters three times with 200 µL of ice-cold assay buffer.

3. Dry the filter plate and add scintillation cocktail to each well.

4. Count the radioactivity in a scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot the percentage of specific binding against the logarithm of the competitor

concentration.

3. Determine the IC50 value using non-linear regression analysis.
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4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This functional assay measures the ability of Urotensin II fragments to stimulate GPR14, which

couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[1]

Materials:

HEK293 cells stably expressing human GPR14

Cell culture medium (e.g., DMEM with 10% FBS)

Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES

Fura-2 AM or another suitable calcium-sensitive dye

Pluronic F-127

Probenecid

Urotensin II fragment (test compound)

96-well black-walled, clear-bottom plates

Fluorescence plate reader with automated injection capabilities

Procedure:

Cell Plating:

1. Seed HEK293-GPR14 cells into 96-well black-walled, clear-bottom plates at a density of

50,000-100,000 cells per well.

2. Incubate overnight at 37°C in a 5% CO₂ incubator.

Dye Loading:
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1. Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, 0.02% Pluronic F-127, and

2.5 mM probenecid.

2. Remove the cell culture medium and add 100 µL of loading buffer to each well.

3. Incubate the plate at 37°C for 45-60 minutes in the dark.

4. Wash the cells twice with HBSS containing 2.5 mM probenecid.

5. Add 100 µL of HBSS with probenecid to each well and incubate for another 30 minutes at

room temperature to allow for complete de-esterification of the dye.

Fluorescence Measurement:

1. Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm

after excitation at 340 nm and 380 nm.

2. Establish a stable baseline fluorescence reading for 10-20 seconds.

3. Inject 20 µL of the Urotensin II fragment at various concentrations into the wells.

4. Immediately begin recording the fluorescence ratio for 1-2 minutes.

Data Analysis:

1. Calculate the change in the 340/380 nm fluorescence ratio over time.

2. Plot the peak fluorescence change against the logarithm of the agonist concentration.

3. Determine the EC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the GPR14 signaling

cascade and a typical experimental workflow for characterizing Urotensin II fragment agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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